molecular formula C18H25NO3 B5404308 3-({[2-(1-CYCLOHEXENYL)ETHYL]AMINO}CARBONYL)BICYCLO[2.2.2]OCT-5-ENE-2-CARBOXYLIC ACID

3-({[2-(1-CYCLOHEXENYL)ETHYL]AMINO}CARBONYL)BICYCLO[2.2.2]OCT-5-ENE-2-CARBOXYLIC ACID

Cat. No.: B5404308
M. Wt: 303.4 g/mol
InChI Key: DBEYVSDJDCLIOV-UHFFFAOYSA-N
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Description

3-({[2-(1-CYCLOHEXENYL)ETHYL]AMINO}CARBONYL)BICYCLO[222]OCT-5-ENE-2-CARBOXYLIC ACID is a complex organic compound with a unique structure that combines a bicyclic octane ring with a cyclohexenyl ethyl amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[2-(1-CYCLOHEXENYL)ETHYL]AMINO}CARBONYL)BICYCLO[2.2.2]OCT-5-ENE-2-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the bicyclo[2.2.2]octane core. This can be achieved through Diels-Alder reactions, followed by functional group modifications to introduce the carboxylic acid and amino groups. The cyclohexenyl ethyl amine group is then attached through amide bond formation under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

3-({[2-(1-CYCLOHEXENYL)ETHYL]AMINO}CARBONYL)BICYCLO[2.2.2]OCT-5-ENE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

3-({[2-(1-CYCLOHEXENYL)ETHYL]AMINO}CARBONYL)BICYCLO[2.2.2]OCT-5-ENE-2-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-({[2-(1-CYCLOHEXENYL)ETHYL]AMINO}CARBONYL)BICYCLO[2.2.2]OCT-5-ENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({[2-(1-CYCLOHEXENYL)ETHYL]AMINO}CARBONYL)BICYCLO[2.2.2]OCT-5-ENE-2-CARBOXYLIC ACID is unique due to its bicyclic structure combined with a cyclohexenyl ethyl amine group. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.

Properties

IUPAC Name

3-[2-(cyclohexen-1-yl)ethylcarbamoyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c20-17(19-11-10-12-4-2-1-3-5-12)15-13-6-8-14(9-7-13)16(15)18(21)22/h4,6,8,13-16H,1-3,5,7,9-11H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEYVSDJDCLIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2C3CCC(C2C(=O)O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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